

In-Depth Technical Guide: N-Biotinyl-12-aminododecanoic Acid

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Compound of Interest

Compound Name: *N-Biotinyl-12-aminododecanoic Acid*

Cat. No.: *B015032*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a widely utilized biotinylation reagent in biomedical research and drug development. It consists of a biotin moiety linked to a 12-carbon aliphatic chain terminating in a carboxylic acid. This structure provides a long spacer arm that minimizes steric hindrance when the biotin binds to avidin or streptavidin, making the terminal carboxylic acid readily available for conjugation to other molecules. This guide provides a comprehensive overview of its structure, synthesis, and key experimental protocols.

Chemical Structure and Properties

N-Biotinyl-12-aminododecanoic acid is formed through a stable amide bond between the valeric acid side chain of biotin and the amino group of 12-aminododecanoic acid.^[1]

Molecular Structure:

 N-Biotinyl-12-aminododecanoic Acid Structure

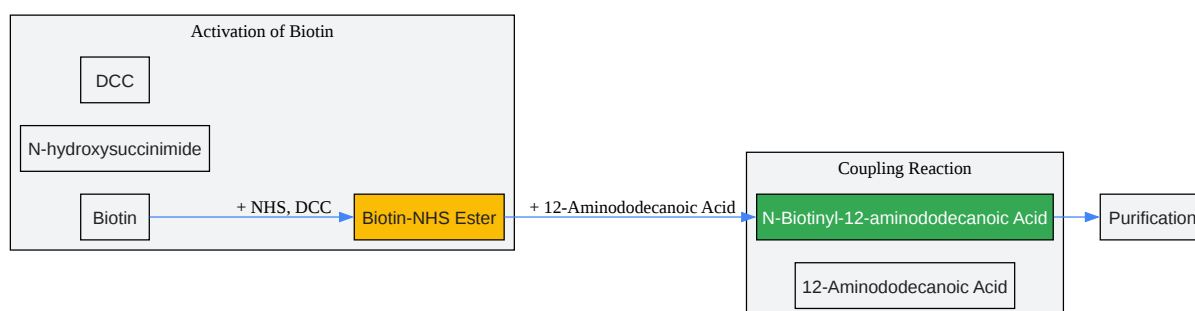
Caption: Chemical structure of **N-Biotinyl-12-aminododecanoic Acid**.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 135447-73-3 | [2] |
| Molecular Formula | C ₂₂ H ₃₉ N ₃ O ₄ S | [2] |
| Molecular Weight | 441.63 g/mol | [2] |
| Appearance | White solid | |
| Purity | >98% (commercially available) | [2] |

Synthesis of N-Biotinyl-12-aminododecanoic Acid

The synthesis of **N-Biotinyl-12-aminododecanoic acid** is typically achieved by the coupling of an activated biotin derivative, most commonly Biotin N-hydroxysuccinimide ester (Biotin-NHS), with 12-aminododecanoic acid. The NHS ester of biotin is a highly reactive compound that readily forms a stable amide bond with the primary amine of 12-aminododecanoic acid.

Synthesis Workflow



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Caption: Synthesis workflow for **N-Biotinyl-12-aminododecanoic Acid**.

Experimental Protocols

Synthesis of Biotin N-hydroxysuccinimide Ester (Biotin-NHS)

This protocol describes the activation of biotin's carboxylic acid group to form an NHS ester, a common precursor for biotinylation reactions.

Materials and Reagents:

- (+)-Biotin
- N-hydroxysuccinimide (NHS)
- Dicyclohexylcarbodiimide (DCC)
- Dry N,N-dimethylformamide (DMF)

Procedure:

- Suspend (+)-Biotin (1.0 equivalent) in dry DMF and dissolve by gentle heating.
- After cooling the solution to room temperature, add NHS (1.2 equivalents) and DCC (1.3 equivalents).
- Stir the reaction mixture for 19 hours at room temperature.
- A precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
- Concentrate the filtrate under high vacuum at 95°C to obtain the crude Biotin-NHS ester.
- The crude product can be further purified by recrystallization.

Synthesis of N-Biotinyl-12-aminododecanoic Acid

This protocol details the coupling reaction between Biotin-NHS and 12-aminododecanoic acid.

Materials and Reagents:

- Biotin-NHS
- 12-Aminododecanoic acid
- Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
- Triethylamine (optional, as a base)
- Dialysis tubing or desalting column
- Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

- Dissolve 12-aminododecanoic acid in anhydrous DMSO or DMF.
- Prepare a fresh solution of Biotin-NHS in anhydrous DMSO at a concentration of approximately 6 mg/mL (around 6.5 mM).^[3]
- Add the Biotin-NHS solution to the 12-aminododecanoic acid solution. A molar excess of Biotin-NHS may be used to ensure complete reaction of the amino acid.
- The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for a minimum of 2 hours with gentle agitation.^[3] The reaction pH should be maintained between 7-9 for optimal efficiency.^[3]
- To quench the reaction, add a solution of 1 M Tris-HCl (pH 7.5-8.0) and incubate for an additional 15-30 minutes at room temperature.^[3]

Purification of N-Biotinyl-12-aminododecanoic Acid

Purification is crucial to remove unreacted starting materials and byproducts.

Procedure:

- Dialysis: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off and dialyze against a large volume of PBS (pH 7.2-7.5). Perform at least 2-3 buffer

changes over a 12-24 hour period to ensure complete removal of unreacted Biotin-NHS and quenching reagents.[3]

- **Desalting Column:** Alternatively, for faster purification, use a pre-packed desalting column equilibrated with PBS. Apply the reaction mixture to the column and collect the fractions containing the purified product according to the manufacturer's instructions.[3]
- **Lyophilization:** The purified solution can be lyophilized to obtain the final product as a white solid.

Quantitative Data

While a specific peer-reviewed publication detailing the yield for the synthesis of **N-Biotinyl-12-aminododecanoic acid** was not identified, similar biotinylation reactions of primary amines with Biotin-NHS esters are generally efficient. The purity of the final product is critical for subsequent applications and is often reported by commercial suppliers to be greater than 98%. [2]

| Parameter | Typical Value |
|----------------|---|
| Reaction Yield | High (exact percentage is reaction-dependent) |
| Purity | >98% |

Conclusion

N-Biotinyl-12-aminododecanoic acid is a valuable tool for researchers in various scientific disciplines. Its synthesis, primarily through the coupling of Biotin-NHS with 12-aminododecanoic acid, is a straightforward and efficient process. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile biotinylation reagent, enabling its effective use in a wide range of applications from immunoassays to targeted drug delivery systems.

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